molecular formula C17H20BClN2O3 B2448833 2-chloro-N-(1-cyanocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1787297-57-7

2-chloro-N-(1-cyanocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2448833
CAS No.: 1787297-57-7
M. Wt: 346.62
InChI Key: HDQOUPIKKYCNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the chemical formula CC1©OB(OC1©C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1 is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the boronic ester and the introduction of the cyano and chloro groups. One common method involves the reaction of a suitable boronic acid with pinacol in the presence of a dehydrating agent to form the boronic ester. The aromatic ring can be functionalized with the cyano and chloro groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or a catalyst.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Primary amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In organic synthesis, the boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds. In biological systems, the cyano group can interact with specific enzymes or receptors, modulating their activity. The chloro group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar boronic ester group but lacks the cyano and chloro groups.

    Benzonitrile: Contains a cyano group but lacks the boronic ester and chloro groups.

    Chlorobenzene: Contains a chloro group but lacks the boronic ester and cyano groups.

Uniqueness

This compound is unique due to the presence of all three functional groups (boronic ester, cyano, and chloro) in a single molecule. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-N-(1-cyanocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BClN2O3/c1-15(2)16(3,4)24-18(23-15)11-5-6-13(19)12(9-11)14(22)21-17(10-20)7-8-17/h5-6,9H,7-8H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQOUPIKKYCNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787297-57-7
Record name 2-chloro-N-(1-cyanocyclopropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.